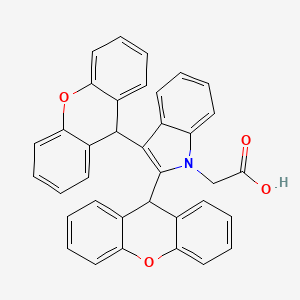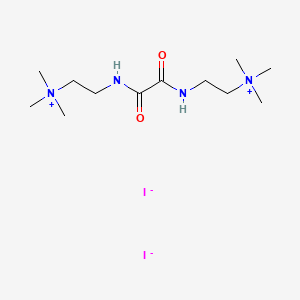
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C18H40I2N4O2. It is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics. The compound is characterized by its two quaternary ammonium groups connected by an oxalylbis(iminoethylene) linker, making it a bis-quaternary ammonium compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the reaction of oxalyl chloride with N,N-dimethylethylenediamine to form the intermediate oxalylbis(iminoethylene) compound. This intermediate is then reacted with methyl iodide to produce the final bis-quaternary ammonium compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile
Catalysts: None required
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control
Purification steps: such as crystallization or chromatography to obtain high-purity product
Quality control measures: to ensure consistency and safety of the final product
化学反応の分析
Types of Reactions
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Substitution reactions: The iodide ions can be substituted with other anions such as chloride or bromide.
Oxidation and reduction reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the quaternary ammonium groups.
Common Reagents and Conditions
Substitution reactions: Typically involve halide salts (e.g., NaCl, NaBr) in aqueous or organic solvents.
Oxidation reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: Can be carried out using reducing agents like sodium borohydride.
Hydrolysis: Conducted under acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution reactions: Formation of new quaternary ammonium salts with different anions.
Hydrolysis: Breakdown products include amines and carboxylic acids.
科学的研究の応用
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies of cell membrane permeability and antimicrobial activity.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Utilized in formulations for cleaning agents and surface disinfectants.
作用機序
The antimicrobial activity of ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium groups interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism involves:
Molecular targets: Cell membrane phospholipids and proteins
Pathways involved: Disruption of membrane integrity and inhibition of essential cellular processes
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Didecyldimethylammonium chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) is unique due to its bis-quaternary structure, which enhances its antimicrobial efficacy compared to mono-quaternary compounds. The presence of two quaternary ammonium groups allows for stronger interactions with microbial cell membranes, leading to more effective disruption and cell death.
特性
CAS番号 |
62055-13-4 |
|---|---|
分子式 |
C12H28I2N4O2 |
分子量 |
514.19 g/mol |
IUPAC名 |
trimethyl-[2-[[2-oxo-2-[2-(trimethylazaniumyl)ethylamino]acetyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C12H26N4O2.2HI/c1-15(2,3)9-7-13-11(17)12(18)14-8-10-16(4,5)6;;/h7-10H2,1-6H3;2*1H |
InChIキー |
IQUJETVSSPGGHT-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCNC(=O)C(=O)NCC[N+](C)(C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


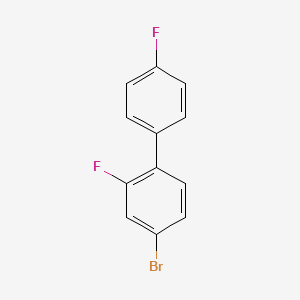
![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)

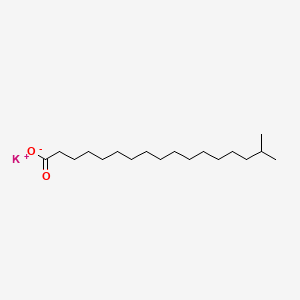

![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)

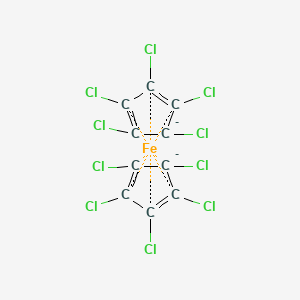
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)

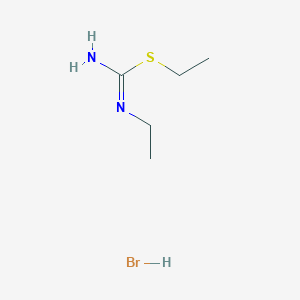
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
